molecular formula C20H16N4O2S2 B2663522 methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate CAS No. 478247-59-5

methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate

Cat. No.: B2663522
CAS No.: 478247-59-5
M. Wt: 408.49
InChI Key: ROEAECVLLDJALR-UHFFFAOYSA-N
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Description

The compound methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate is a unique molecule characterized by its complex structure and functional groups. Its molecular framework combines a benzenecarboxylate moiety with a pyrazolo[3,4-d]pyrimidine core, functionalized with methylsulfanyl groups. This combination of features makes it an interesting subject for various scientific investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate typically involves multi-step organic synthesis. Key steps often include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core: : This may be achieved through the cyclization of appropriate precursors under specific conditions, such as high temperatures and the presence of catalysts.

  • Attachment of the methylsulfanyl group: : Introduction of the methylsulfanyl groups can be carried out using methylthiolating agents.

  • Final coupling to form the benzenecarboxylate derivative: : This step often involves esterification reactions under acidic or basic conditions.

Industrial Production Methods

For large-scale production, the same synthetic routes can be optimized and scaled up. Industrial processes would focus on maximizing yield, purity, and cost-effectiveness. Factors like solvent choice, reaction time, and temperature would be carefully controlled.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate: can undergo various chemical reactions:

  • Oxidation: : Reacting with oxidizing agents can modify the sulfanyl groups.

  • Reduction: : Reduction of certain functional groups in the molecule.

  • Substitution: : Electrophilic or nucleophilic substitution reactions, particularly at the phenyl or pyrimidine rings.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

  • Reduction: : Reagents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.

  • Substitution: : Various halogenating agents or organometallic reagents can be used depending on the desired substitution.

Major Products

The major products from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate:

  • Chemistry: : Utilized as a building block in the synthesis of more complex molecules or materials.

  • Biology: : Investigated for its potential biochemical interactions and effects on biological systems.

  • Medicine: : Explored for possible therapeutic properties, such as anticancer, anti-inflammatory, or antimicrobial activities.

  • Industry: : Used in the development of new materials, coatings, or as a part of catalytic processes.

Mechanism of Action

The exact mechanism by which methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate exerts its effects can vary:

  • Molecular Targets: : It may interact with specific enzymes, receptors, or proteins in biological systems.

  • Pathways Involved: : The compound could modulate signaling pathways, enzymatic activities, or gene expression, leading to observed biological effects.

Comparison with Similar Compounds

Comparing methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate with other similar compounds:

  • Pyrazolo[3,4-d]pyrimidine derivatives: : These compounds share a similar core structure but may differ in functional groups, impacting their properties and applications.

  • Methylsulfanyl derivatives: : Similar compounds with different core structures can provide insights into the role of the methylsulfanyl group.

  • Benzenecarboxylate derivatives: : Other derivatives with varying substitutions offer a comparison in terms of chemical reactivity and biological activity.

Similar Compounds

  • Methyl 4-(methylsulfanyl)benzenecarboxylate

  • 6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

  • 4-Methylsulfanylbenzoic acid

Each of these compounds has its unique properties, making This compound an interesting subject for further research and application development.

Properties

IUPAC Name

methyl 2-(6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S2/c1-26-19(25)14-10-6-7-11-16(14)28-18-15-12-21-24(13-8-4-3-5-9-13)17(15)22-20(23-18)27-2/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEAECVLLDJALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=NC(=NC3=C2C=NN3C4=CC=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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